molecular formula C15H12FN3O2 B11107099 2-[(2E)-2-benzylidenehydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide

2-[(2E)-2-benzylidenehydrazinyl]-N-(3-fluorophenyl)-2-oxoacetamide

Cat. No.: B11107099
M. Wt: 285.27 g/mol
InChI Key: LCRJEYQVDALCEL-LICLKQGHSA-N
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Description

N-(3-Fluorophenyl)-2-oxo-2-{2-[(E)-1-phenylmethylidene]hydrazino}acetamide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a fluorophenyl group, a phenylmethylidene group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-2-oxo-2-{2-[(E)-1-phenylmethylidene]hydrazino}acetamide typically involves the condensation reaction between 3-fluorobenzaldehyde and phenylhydrazine, followed by the reaction with acetic anhydride. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the condensation process. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-2-oxo-2-{2-[(E)-1-phenylmethylidene]hydrazino}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

N-(3-Fluorophenyl)-2-oxo-2-{2-[(E)-1-phenylmethylidene]hydrazino}acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-2-oxo-2-{2-[(E)-1-phenylmethylidene]hydrazino}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar structure but contains a thiazole ring instead of a hydrazone group.

    N-(Substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: This compound features an indole ring and a hydroxyimino group.

Uniqueness

N-(3-Fluorophenyl)-2-oxo-2-{2-[(E)-1-phenylmethylidene]hydrazino}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and phenylmethylidene groups contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12FN3O2

Molecular Weight

285.27 g/mol

IUPAC Name

N'-[(E)-benzylideneamino]-N-(3-fluorophenyl)oxamide

InChI

InChI=1S/C15H12FN3O2/c16-12-7-4-8-13(9-12)18-14(20)15(21)19-17-10-11-5-2-1-3-6-11/h1-10H,(H,18,20)(H,19,21)/b17-10+

InChI Key

LCRJEYQVDALCEL-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)F

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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